2,6-Difluorostyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

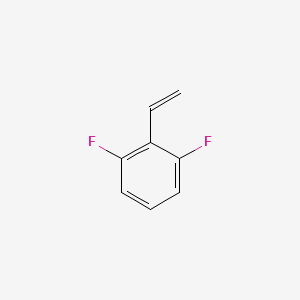

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHOANYKPCNYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380855 | |

| Record name | 2,6-Difluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207226-37-7 | |

| Record name | 2,6-Difluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluorostyrene: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorostyrene is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for this compound, tailored for professionals in research and development.

Chemical Structure and Identification

This compound, with the IUPAC name 2-ethenyl-1,3-difluorobenzene, consists of a benzene ring substituted with a vinyl group and two fluorine atoms at the ortho positions relative to the vinyl group.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 207226-37-7[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₈H₆F₂[1] |

| IUPAC Name | 2-ethenyl-1,3-difluorobenzene[1] |

| SMILES | C=CC1=C(C=CC=C1F)F[1] |

| InChI | InChI=1S/C8H6F2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2[1][2] |

| InChIKey | SFHOANYKPCNYMB-UHFFFAOYSA-N[1][2] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the tables below. This data is crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 140.13 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [5] |

| Density | 1.13 g/mL at 25 °C | [2][5] |

| Boiling Point | 59 °C at 51 mmHg | [2][5] |

| Refractive Index (n20/D) | 1.499 | [2][5] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [2] |

| Storage Temperature | 2-8°C, stored under nitrogen | [5] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data Source/Reference |

| ¹H NMR | Sigma-Aldrich Co. LLC.[1] |

| ¹³C NMR | Sigma-Aldrich Co. LLC.[1] |

| ATR-IR | Aldrich[1] |

Note: Detailed spectra are available from the cited sources.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The Wittig and Grignard reactions are common and effective methods for the formation of the vinyl group on the difluorinated benzene ring. Below are detailed experimental protocols adapted from procedures for the synthesis of the analogous compound, 2,4-Difluorostyrene, which are directly applicable to the synthesis of the 2,6-difluoro isomer.

Experimental Protocol 1: Synthesis via Wittig Reaction

This protocol describes the synthesis of this compound from 2,6-difluorobenzaldehyde using a Wittig reaction. The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[9][10]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

2,6-Difluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq.) dropwise. The formation of the ylide is indicated by a color change to yellow-orange.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

To the ylide solution at 0 °C, add a solution of 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.

-

Experimental Protocol 2: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound using a Grignard reagent. This method involves the reaction of a Grignard reagent with a suitable electrophile to form the desired product.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

2,6-Difluorobromobenzene

-

Vinylmagnesium bromide solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation:

-

Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere with a crystal of iodine.

-

Add anhydrous THF and a small amount of 2,6-difluorobromobenzene to initiate the reaction.

-

Once the reaction starts, add the remaining 2,6-difluorobromobenzene (1.0 eq.) in THF dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure the complete formation of 2,6-difluorophenylmagnesium bromide.

-

-

Coupling Reaction:

-

Cool the Grignard solution to 0 °C.

-

Slowly add a solution of vinylmagnesium bromide (1.1 eq.) to the 2,6-difluorophenylmagnesium bromide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent to yield pure this compound.

-

Visualizations

Synthesis Pathways for this compound

References

- 1. This compound | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 , 4-tert-butylcatechol 0.25 inhibitor 207226-37-7 [sigmaaldrich.com]

- 3. This compound | 207226-37-7 [chemicalbook.com]

- 4. This compound CAS#: 207226-37-7 [amp.chemicalbook.com]

- 5. This compound CAS#: 207226-37-7 [m.chemicalbook.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. This compound, CAS No. 207226-37-7 - iChemical [ichemical.com]

- 8. 207226-37-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to 2,6-Difluorostyrene (CAS: 207226-37-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluorostyrene, a fluorinated monomer of significant interest in polymer chemistry, material science, and as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals.

Physicochemical Properties

This compound is a flammable liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 207226-37-7 | [2][3] |

| Molecular Formula | C₈H₆F₂ | [2] |

| Molecular Weight | 140.13 g/mol | [2] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 59 °C at 51 mmHg | [3] |

| Density | 1.13 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.499 | [3] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [1] |

| Solubility | Information not available | |

| Melting Point | Information not available |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl and aromatic protons. The vinyl protons typically appear as a complex multiplet due to geminal, cis, and trans couplings, as well as coupling to the aromatic protons. The aromatic protons show splitting patterns influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of fluorine atoms significantly influences the chemical shifts of the aromatic carbons due to C-F coupling. A typical proton-decoupled ¹³C NMR spectrum will show distinct signals for the vinyl carbons and the aromatic carbons, with the fluorinated carbons exhibiting characteristic splitting.[2][5] The number of unique carbon signals can confirm the molecular symmetry.[6]

IR Spectroscopy

The Infrared (IR) spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key absorptions include:

-

C-H stretching (aromatic and vinyl): Typically observed above 3000 cm⁻¹.[7]

-

C=C stretching (aromatic and vinyl): Found in the 1600-1500 cm⁻¹ region.[7]

-

C-F stretching: Strong absorptions are expected in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹.

Synthesis Protocols

The synthesis of this compound can be achieved through several established synthetic methodologies. Two common approaches are the Wittig reaction and the Heck coupling reaction.

Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the vinyl group.[8][9] This involves the reaction of a phosphorus ylide with 2,6-difluorobenzaldehyde.

Experimental Workflow: Wittig Synthesis of this compound

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Detailed Methodology:

-

Ylide Preparation: To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The formation of the orange-red ylide indicates a successful reaction. The mixture is typically stirred at this temperature for a period to ensure complete ylide formation.

-

Wittig Reaction: A solution of 2,6-difluorobenzaldehyde in anhydrous THF is then added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure this compound.

Heck Coupling Reaction

The Heck coupling reaction offers an alternative route, typically involving the palladium-catalyzed reaction of a vinylating agent with a 2,6-difluoroaryl halide or triflate.[10][11]

Experimental Workflow: Heck Coupling Synthesis of this compound

Caption: Generalized workflow for the Heck coupling synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: A reaction vessel is charged with the 2,6-difluoroaryl halide (e.g., 1-bromo-2,6-difluorobenzene) or triflate, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable phosphine ligand (if required), and a base (e.g., triethylamine, potassium carbonate) in an appropriate solvent (e.g., DMF, acetonitrile).

-

Heck Coupling: The vinylating agent, such as potassium vinyltrifluoroborate or ethylene, is added to the mixture. The reaction is then heated under an inert atmosphere until the starting material is consumed, as monitored by GC-MS or TLC.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the palladium catalyst. The filtrate is then subjected to an aqueous workup, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography or distillation to afford this compound.

Polymerization Protocols

This compound is a valuable monomer for the synthesis of fluorinated polymers with unique properties. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[12]

Experimental Workflow: RAFT Polymerization of this compound

Caption: General workflow for the RAFT polymerization of this compound.

Detailed Methodology:

-

Reaction Mixture Preparation: In a Schlenk flask, this compound, a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN or V-70) are dissolved in an appropriate solvent (e.g., toluene, anisole).

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit the polymerization. This is typically achieved by several freeze-pump-thaw cycles.[13]

-

Polymerization: The degassed mixture is then heated to the desired reaction temperature under an inert atmosphere. The polymerization is allowed to proceed for a predetermined time to achieve the target molecular weight and conversion.

-

Termination and Isolation: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation into a non-solvent (e.g., methanol or hexanes), followed by filtration and drying under vacuum to a constant weight.

Applications in Research and Development

The unique electronic properties conferred by the two fluorine atoms on the aromatic ring make this compound a valuable building block in several areas of research and development.

Material Science

Polymers derived from this compound are expected to exhibit enhanced thermal stability, chemical resistance, and unique dielectric properties due to the strong C-F bonds. These characteristics make them promising candidates for applications in high-performance plastics, coatings, and advanced electronic materials. The incorporation of fluorine can also lead to materials with low surface energy and hydrophobicity.

Drug Development

In medicinal chemistry, the introduction of fluorine atoms into a molecule can significantly modulate its metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,6-difluorophenyl moiety can be incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, its potential as a precursor to fluorinated bioactive molecules is significant. The difluorinated phenyl ring can serve as a key structural motif in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents.

Logical Relationship: Role of this compound in Drug Discovery

Caption: The role of this compound as a starting material in the drug discovery process.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is important to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area away from incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound 99 , 4-tert-butylcatechol 0.25 inhibitor 207226-37-7 [sigmaaldrich.com]

- 2. This compound | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 207226-37-7 [chemicalbook.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 13. m.youtube.com [m.youtube.com]

Synthesis of 2,6-Difluorostyrene from 2,6-Difluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,6-difluorostyrene from 2,6-difluorobenzaldehyde. Due to a lack of specific literature detailing this exact transformation, this guide presents adapted experimental protocols for established olefination methodologies, including the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Tebbe olefination, and a Grignard-type vinyl addition. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a valuable fluorinated monomer and building block in the synthesis of polymers, pharmaceuticals, and other advanced materials. The presence of the difluorinated phenyl ring can impart unique electronic properties, thermal stability, and metabolic resistance to the target molecules. This guide focuses on the conversion of the readily available starting material, 2,6-difluorobenzaldehyde, to this compound through various olefination strategies.

Synthetic Strategies

The most common and effective methods for the conversion of an aldehyde to a terminal alkene, such as this compound, involve olefination reactions. This guide will detail four prominent methods.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1] For the synthesis of a terminal alkene, methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a strong base, is typically employed.[2]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[3] This method offers several advantages, including generally higher yields of the (E)-alkene and easier removal of the phosphate byproduct.[4]

Tebbe Olefination

The Tebbe olefination employs the Tebbe reagent, a titanium-based organometallic compound, for the methylenation of carbonyl compounds.[5][6] It is particularly useful for sterically hindered or enolizable aldehydes where the Wittig reaction may be less effective.[7]

Grignard Reaction with Vinylmagnesium Bromide

The addition of a vinyl Grignard reagent to an aldehyde, followed by dehydration of the resulting allylic alcohol, provides an alternative route to the desired styrene derivative. This method involves a two-step process.

Quantitative Data Summary

The following tables summarize the key reagents, reaction conditions, and expected outcomes for the synthesis of this compound from 2,6-difluorobenzaldehyde based on adapted general protocols.

Table 1: Reagents and Solvents

| Reaction | Aldehyde | Olefination Reagent | Base | Solvent |

| Wittig | 2,6-Difluorobenzaldehyde | Methyltriphenylphosphonium bromide | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), anhydrous |

| HWE | 2,6-Difluorobenzaldehyde | Trimethyl phosphonoacetate | Sodium hydride (NaH) | Tetrahydrofuran (THF), anhydrous |

| Tebbe | 2,6-Difluorobenzaldehyde | Tebbe Reagent | - | Toluene, anhydrous |

| Grignard | 2,6-Difluorobenzaldehyde | Vinylmagnesium bromide | - | Tetrahydrofuran (THF), anhydrous |

Table 2: Reaction Conditions and Yields (Adapted Protocols)

| Reaction | Temperature | Reaction Time | Purification Method | Theoretical Yield |

| Wittig | 0 °C to room temp. | 2-4 hours | Flash column chromatography | Moderate to Good |

| HWE | 0 °C to room temp. | 12-24 hours | Flash column chromatography | Good to High |

| Tebbe | -78 °C to room temp. | 1-3 hours | Flash column chromatography | Good |

| Grignard | 0 °C to room temp. | 1-2 hours | Flash column chromatography | Moderate |

Experimental Protocols (Adapted)

Disclaimer: The following protocols are adapted from general procedures for similar transformations and have not been optimized for the specific synthesis of this compound from 2,6-difluorobenzaldehyde. Researchers should perform their own optimization and safety assessments.

Protocol 1: Wittig Reaction

-

Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq.). Add anhydrous tetrahydrofuran (THF) to create a suspension. Cool the flask to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 eq., typically a solution in hexanes) dropwise. The formation of the ylide is indicated by a color change to deep yellow or orange. Stir the mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: In a separate flame-dried flask, dissolve 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product, containing this compound and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

-

Phosphonate Anion Generation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq., as a dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the mineral oil. Add fresh anhydrous THF and cool to 0 °C. Slowly add trimethyl phosphonoacetate (1.05 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Reaction with Aldehyde: In a separate flask, dissolve 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous THF. Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.

-

Reaction Progression: Stir the reaction mixture overnight and monitor its progress by TLC.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Tebbe Olefination

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, dissolve 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous toluene. Cool the solution to -78 °C (dry ice/acetone bath).

-

Addition of Tebbe Reagent: Slowly add a solution of the Tebbe reagent (1.2 eq., typically 0.5 M in toluene) to the cooled aldehyde solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Filter the mixture through a pad of celite and wash with diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Protocol 4: Grignard Reaction and Dehydration

-

Grignard Reaction: To a flame-dried, three-necked flask equipped with a dropping funnel and condenser under an inert atmosphere, add magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Prepare a solution of vinyl bromide (1.1 eq.) in anhydrous THF in the dropping funnel. Add a small portion of the vinyl bromide solution to the magnesium. Once the reaction initiates (indicated by heat and bubbling), add the remaining vinyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes. Cool the Grignard reagent solution to 0 °C. Dissolve 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard reagent. Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Extract with diethyl ether (3 x volumes).

-

Dehydration and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude allylic alcohol can be dehydrated using a variety of methods, such as heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a suitable solvent with a Dean-Stark trap to remove water. The final product, this compound, is then purified by distillation or flash column chromatography.

Visualizations

Synthetic Pathways

Caption: Synthetic pathways to this compound.

General Experimental Workflow

Caption: General experimental workflow for synthesis.

Safety Considerations

-

Organolithium reagents (n-BuLi) are pyrophoric and must be handled under a strict inert atmosphere.

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water.

-

Tebbe's reagent is pyrophoric and moisture-sensitive.

-

Grignard reagents are highly reactive and moisture-sensitive.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

This technical guide provides a detailed overview of several robust methods for the synthesis of this compound from 2,6-difluorobenzaldehyde. While specific literature for this exact transformation is scarce, the adapted protocols for the Wittig, Horner-Wadsworth-Emmons, Tebbe, and Grignard reactions offer a solid foundation for researchers to develop a successful synthetic route. Careful consideration of the reactivity of the reagents and optimization of the reaction conditions will be crucial for achieving high yields of the desired product.

References

- 1. scispace.com [scispace.com]

- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Tebbe's reagent - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]

A Technical Guide to the Physical Properties of 2,6-Difluorostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,6-Difluorostyrene, a fluorinated monomer of increasing interest in polymer science and medicinal chemistry. The document outlines its boiling point and density, provides detailed experimental protocols for their determination, and presents a representative synthetic workflow.

Physical Properties of this compound

The physical characteristics of this compound are critical for its handling, reaction setup, and application in various synthetic procedures. The key physical data are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 59 °C | at 51 mmHg |

| Density | 1.13 g/mL | at 25 °C |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized laboratory protocols for measuring the boiling point and density of liquid organic compounds like this compound.

1. Determination of Boiling Point (Capillary Method)

This method is a common microscale technique for determining the boiling point of a liquid.

Materials:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

This compound sample

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of this compound is placed into the fusion tube.[1]

-

A capillary tube, which has been sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[1]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is placed in a Thiele tube or an aluminum heating block.[1][2]

-

The apparatus is heated slowly and uniformly.[1]

-

As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1]

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

2. Determination of Density (Pycnometer or Volumetric Method)

The density of a liquid can be accurately determined by measuring the mass of a known volume.

Materials:

-

Pycnometer or a volumetric flask with a stopper

-

Analytical balance

-

This compound sample

-

Constant temperature bath (optional, for high precision)

Procedure:

-

An empty, clean, and dry pycnometer or volumetric flask is weighed on an analytical balance. Let this mass be m₁.

-

The vessel is filled with the this compound sample up to the calibration mark. Care should be taken to avoid air bubbles.

-

The filled vessel is weighed again to obtain the total mass. Let this be m₂.

-

The mass of the liquid is calculated by subtracting the mass of the empty vessel (m₂ - m₁).

-

The volume of the liquid is the known volume of the pycnometer or volumetric flask, V.

-

The density (ρ) is then calculated using the formula: ρ = (m₂ - m₁) / V.[3][4]

Synthetic Workflow: The Wittig Reaction

The Wittig reaction is a versatile and widely employed method for the synthesis of alkenes from aldehydes or ketones, and it is a suitable method for the preparation of this compound from 2,6-difluorobenzaldehyde.[5][6][7] The general workflow involves the preparation of a phosphorus ylide followed by its reaction with the corresponding aldehyde.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

References

An In-depth Technical Guide on the Spectroscopic Characterization of 2,6-Difluorostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2,6-difluorostyrene. The information is presented to assist in the structural elucidation and quality control of this important fluorinated organic compound.

Spectroscopic Data of this compound

The structural confirmation and purity assessment of this compound rely heavily on spectroscopic techniques. This section presents the available ¹H NMR, ¹³C NMR, and predicted IR spectral data in a structured format for clarity and comparative analysis.

1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is characterized by signals from the vinyl group and the aromatic ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl H (α to ring) | ~6.7 - 6.9 | ddd | J(Hα-Hβ_trans) ≈ 17.5, J(Hα-Hβ_cis) ≈ 11.0, J(Hα-H_aromatic) ≈ 6.5 |

| Aromatic H (para to vinyl) | ~7.2 - 7.4 | m | - |

| Aromatic H (meta to vinyl) | ~6.9 - 7.1 | m | - |

| Vinyl H (β, trans to ring) | ~5.8 | dd | J(Hβ_trans-Hα) ≈ 17.5, J(Hβ_trans-Hβ_cis) ≈ 1.5 |

| Vinyl H (β, cis to ring) | ~5.4 | dd | J(Hβ_cis-Hα) ≈ 11.0, J(Hβ_cis-Hβ_trans) ≈ 1.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The presence of fluorine atoms significantly influences the chemical shifts of the aromatic carbons due to their strong electron-withdrawing nature and through-space coupling.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C (ipso to vinyl) | ~114 | t | ¹J(C-F) ≈ 15 |

| C (ortho to vinyl, C-F) | ~162 | d | ¹J(C-F) ≈ 250 |

| C (meta to vinyl) | ~112 | d | ³J(C-F) ≈ 20 |

| C (para to vinyl) | ~130 | t | ⁴J(C-F) ≈ 3 |

| C (α to ring) | ~128 | t | ³J(C-F) ≈ 6 |

| C (β of vinyl) | ~118 | s | - |

Note: The assignments are based on typical chemical shifts and expected carbon-fluorine coupling patterns. "s" denotes a singlet, "d" a doublet, and "t" a triplet.

1.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H stretch | Aromatic & Vinyl | Medium |

| 1630 - 1600 | C=C stretch | Vinyl | Medium |

| 1600 - 1580, 1500 - 1400 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1250 - 1100 | C-F stretch | Aryl Fluoride | Strong |

| 1000 - 675 | =C-H bend | Vinyl & Aromatic (out-of-plane) | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, representative of standard laboratory practices for compounds like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred. The liquid column should be approximately 4-5 cm high.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

2.2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Measurement:

-

Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

After the measurement, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-soaked wipe.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical flow from the chemical structure of this compound to the acquisition and interpretation of its NMR and IR spectra.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Reactivity of the vinyl group in 2,6-Difluorostyrene

An In-depth Technical Guide on the Reactivity of the Vinyl Group in 2,6-Difluorostyrene

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the vinyl group in this compound. The presence of two fluorine atoms in the ortho positions to the vinyl group significantly influences its electronic and steric properties, thereby modulating its behavior in various chemical transformations. This document details the electronic effects governing this reactivity, explores key reaction classes including polymerization and electrophilic additions, provides representative experimental protocols, and summarizes key quantitative data. The information presented herein is intended to serve as a foundational resource for professionals engaged in polymer science, organic synthesis, and medicinal chemistry.

Introduction to this compound

Fluorinated polymers are a critical class of materials valued for their exceptional thermal stability, chemical inertness, and low surface energy.[1] The incorporation of fluorine atoms into a polymer's structure can dramatically alter its physicochemical properties, largely due to the high dissociation energy of the carbon-fluorine (C-F) bond.[1] this compound is a fluorinated monomer that has garnered significant attention for its potential in creating high-performance polymers.[1] The two ortho-fluorine atoms impose unique electronic and steric constraints on the vinyl group, differentiating its reactivity from that of unsubstituted styrene and other fluorinated analogues. Understanding this reactivity is crucial for designing novel polymers and for the application of this compound as a building block in organic synthesis.

Electronic and Steric Effects of Ortho-Fluorine Substituents

The reactivity of the vinyl group in this compound is primarily governed by the strong electronegativity of the two ortho-fluorine atoms.[2][3] These atoms exert two main electronic effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect.[2][3][4] This effect decreases the electron density of the aromatic ring and, consequently, the vinyl group's π-system. This deactivation makes the double bond less nucleophilic and thus less reactive towards electrophiles compared to styrene.[2]

-

Mesomeric Effect (+M): The lone pairs on the fluorine atoms can be donated to the aromatic ring through resonance, a weaker, electron-donating effect.[2] However, the inductive effect of fluorine is significantly stronger than its mesomeric effect, resulting in a net deactivation of the system.[4]

-

Steric Hindrance: The presence of two relatively bulky fluorine atoms ortho to the vinyl group imparts significant steric hindrance. This can impede the approach of reagents to the vinyl group and influence the stereochemical outcome of reactions.[1] This steric crowding can also reduce polymerization rates compared to unsubstituted styrene.[1]

Caption: Electronic and steric effects of fluorine atoms on the vinyl group.

Key Reactions of the Vinyl Group

While polymerization is the most extensively studied reaction, the vinyl group of this compound is expected to undergo other transformations typical of alkenes, albeit with modified reactivity.

Polymerization

Polymerization is a primary application for this compound, used to create both homopolymers and copolymers with monomers like styrene and acrylates.[1] The resulting polymers, such as poly(this compound), exhibit enhanced thermal stability and high softening points, making them suitable for high-performance applications.[1] Due to the electronic and steric factors, controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed to synthesize polymers with well-defined structures and molecular weights.[5]

References

- 1. This compound | 207226-37-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

Unveiling the Electronic Influence of Ortho-Fluorine Atoms in 2,6-Difluorostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound electronic effects exerted by the two fluorine atoms in the 2,6-difluorostyrene molecule. The strategic placement of highly electronegative fluorine atoms at the ortho positions to the vinyl group imparts unique electronic and steric characteristics, significantly influencing the molecule's reactivity and properties. This guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes. Understanding these electronic perturbations is critical for applications in polymer chemistry, materials science, and the rational design of novel pharmaceutical agents.

Core Electronic and Steric Effects

The primary electronic influence of the fluorine atoms in this compound stems from their strong electronegativity. This results in a potent electron-withdrawing inductive effect (-I), which decreases the electron density of both the aromatic ring and the vinyl group.[1] This electronic perturbation renders the molecule more susceptible to nucleophilic attack and less prone to electrophilic substitution on the aromatic ring.

Sterically, the two ortho-fluorine atoms create significant hindrance around the vinyl group. This steric bulk can impede the approach of reagents, thereby influencing reaction rates, particularly in polymerization processes where it can lead to lower polymerization rates compared to unsubstituted styrene.[1] However, this steric hindrance can also enhance the thermal stability of the resulting polymers.[1]

Quantitative Analysis of Electronic Properties

The electronic effects of the fluorine substituents can be quantitatively assessed through various spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for probing the electronic environment of individual atoms within the molecule.

NMR Spectroscopic Data

The chemical shifts observed in ¹H, ¹³C, and ¹⁹F NMR spectra provide direct evidence of the electron-withdrawing nature of the fluorine atoms. The deshielding of the aromatic and vinyl protons and carbons, as well as the characteristic chemical shift of the fluorine nuclei, are indicative of a reduced electron density.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H NMR | |||

| Hα | 6.80 - 6.95 | m | |

| Hβ (cis to ring) | 5.45 | dd | J(Hβ-Hα) = 11.2, J(Hβ-Hγ) = 1.2 |

| Hβ (trans to ring) | 5.75 | dd | J(Hβ'-Hα) = 17.6, J(Hβ'-Hγ) = 1.2 |

| Aromatic H | 6.95 - 7.10 | m | |

| ¹³C NMR | |||

| Cα | 126.4 | ||

| Cβ | 117.2 | ||

| C1 | 114.5 (t) | J(C-F) = 18.2 | |

| C2/C6 | 161.0 (dd) | J(C-F) = 250.2, 8.1 | |

| C3/C5 | 111.8 (d) | J(C-F) = 21.2 | |

| C4 | 129.5 (t) | J(C-F) = 10.1 | |

| ¹⁹F NMR | |||

| Aromatic F | -113.5 |

Data sourced from PubChem CID 2778300 and may vary depending on the solvent and experimental conditions.[2] The complex splitting patterns in the ¹³C NMR spectrum are a result of coupling to the fluorine atoms.

Hammett and Taft Parameters

Experimental Protocols

Synthesis of this compound

A common route to synthesize this compound involves a Wittig reaction from 2,6-difluorobenzaldehyde.

Materials:

-

2,6-Difluorobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

A solution of potassium tert-butoxide in anhydrous THF is prepared in a round-bottom flask under a nitrogen atmosphere.

-

Methyltriphenylphosphonium bromide is added portion-wise to the stirred solution at 0 °C.

-

The resulting ylide solution is stirred at room temperature for 1 hour.

-

A solution of 2,6-difluorobenzaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

NMR Spectroscopic Analysis

Instrumentation:

-

400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for ¹H.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Tune and match the probe for ¹³C.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Use a sufficient number of scans for adequate signal-to-noise, which will be significantly more than for ¹H NMR.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

¹⁹F NMR Acquisition:

-

Tune and match the probe for ¹⁹F.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set an appropriate spectral width, typically centered around -100 to -150 ppm for aryl fluorides.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of this compound.

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

Methodology:

-

Geometry Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain properties such as:

-

Molecular orbital energies (HOMO and LUMO)

-

Mulliken or Natural Bond Orbital (NBO) atomic charges

-

Molecular electrostatic potential (MEP) map

-

-

NMR Chemical Shift Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method to predict NMR chemical shifts, which can then be compared with experimental data.

Reactivity and Mechanistic Pathways

The electronic properties of this compound dictate its reactivity in various chemical transformations.

Radical Polymerization

The electron-deficient nature of the vinyl group can influence the kinetics and mechanism of radical polymerization.

Caption: Radical polymerization mechanism of this compound.

Electrophilic Addition to the Vinyl Group

The electron-withdrawing fluorine atoms deactivate the vinyl group towards electrophilic attack compared to unsubstituted styrene. However, this fundamental reaction of alkenes still proceeds.

Caption: General mechanism for electrophilic addition to this compound.

Conclusion

The electronic landscape of this compound is significantly shaped by the presence of two ortho-fluorine atoms. Their strong inductive electron withdrawal and steric hindrance are key determinants of the molecule's spectroscopic properties and chemical reactivity. A thorough understanding of these electronic effects, quantified through techniques like NMR spectroscopy and computational modeling, is paramount for leveraging this versatile building block in the development of advanced materials and pharmaceuticals. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers and scientists working with this and related fluorinated compounds.

References

A Guide to Commercial Suppliers of High-Purity 2,6-Difluorostyrene for Research and Development

For researchers, scientists, and professionals in drug development, sourcing high-purity reagents is a critical step in ensuring the reliability and reproducibility of experimental results. 2,6-Difluorostyrene is a valuable building block in the synthesis of various pharmaceutical compounds and advanced materials. This technical guide provides an overview of commercial suppliers offering high-purity this compound, presenting key quantitative data to aid in the selection process.

Commercial Supplier and Product Specifications

The following table summarizes the specifications of this compound available from various commercial suppliers. This data has been compiled from publicly available information on their respective websites. It is important to note that purity levels and the presence of inhibitors can significantly impact the outcome of sensitive reactions.

| Supplier/Brand | Purity | Inhibitor | CAS Number | Additional Notes |

| Sigma-Aldrich | 99% | 0.25% 4-tert-butylcatechol | 207226-37-7 | A leading supplier to the global Life Science industry. |

| Fluorochem (via CymitQuimica) | 98%[1] | 0.25% 4-tert-butylcatechol[1] | 207226-37-7[1] | Products are intended for lab use only.[1] |

| Alfa Chemical | 95%[2] | Not specified | 207226-37-7[2] | Offers various package sizes from 0.1g to 25g.[2] |

| Oakwood Chemical | 95+%[3] | Not specified | 207226-37-7[3] | Inquire for availability.[3] |

| Career Henan Chemical Co. (via ChemicalBook) | 99%[4] | Not specified | 207226-37-7[4] | - |

| Honest Joy Holdings Limited (via ChemicalBook) | 97.0%[4] | Not specified | 207226-37-7[4] | - |

| Chemsigma International Co., Ltd. (via ECHEMI) | 97%, 99%[5] | 0.25% 4-tert-butylcatechol in 99% grade[5] | 207226-37-7[5] | A trader of organic chemicals.[5] |

| Shanghai FWD Chemicals ltd. (via Guidechem) | 98%[6] | Not specified | 207226-37-7[6] | Packaging in aluminum foil bags or as per requirements.[6] |

This table is based on information available as of the time of this writing and is not exhaustive. Researchers should always verify the latest specifications with the supplier.

Methodology for Supplier Selection

While specific experimental protocols for the application of this compound are proprietary and depend on the research context, a systematic approach to selecting a suitable supplier is crucial. The following workflow outlines the key steps for researchers to ensure the procurement of high-quality reagents appropriate for their needs.

Detailed Experimental Considerations

Certificate of Analysis (CofA) Review: A thorough review of the Certificate of Analysis is a critical step. The CofA provides lot-specific information on the purity of the compound, the analytical methods used for its determination (e.g., GC, NMR), and the levels of any detected impurities. For applications in drug development, understanding the impurity profile is essential as even trace amounts of certain by-products can have a significant impact on reaction outcomes and biological activity.

Role of Inhibitors: Styrene derivatives are prone to polymerization, and therefore, are often supplied with inhibitors such as 4-tert-butylcatechol (TBC).[1][5] The presence and concentration of an inhibitor should be noted, as it may need to be removed prior to use in certain polymerization-sensitive reactions. Standard laboratory procedures for inhibitor removal include column chromatography or washing with an aqueous base.

In-house Quality Control: Upon receipt of a sample, it is best practice to perform in-house quality control to verify the supplier's specifications. This may include:

-

Spectroscopic Analysis: 1H NMR, 13C NMR, and 19F NMR to confirm the chemical structure and identify any organic impurities.

-

Chromatographic Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine purity with high accuracy.

-

Water Content: Karl Fischer titration to quantify the water content, which can be critical in moisture-sensitive reactions.

By following a structured approach to supplier evaluation and implementing rigorous in-house quality control, researchers can mitigate risks associated with reagent quality and ensure the integrity of their scientific work.

References

An In-depth Technical Guide to the Health and Safety of 2,6-Difluorostyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for 2,6-Difluorostyrene, compiled from publicly available safety data sheets and toxicological information. It is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, as well as to provide an overview of its known and inferred toxicological properties.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂ | [1][2] |

| Molecular Weight | 140.13 g/mol | [1][2] |

| CAS Number | 207226-37-7 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.13 g/mL at 25 °C | [4][5][6] |

| Boiling Point | 59 °C at 51 mmHg | [4][5][6] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [7][8] |

| Refractive Index | n20/D 1.499 | [4][5][6] |

| Vapor Pressure | 8.42 mmHg at 25°C | [2] |

| Storage Temperature | 2-8°C, under nitrogen | [6][9] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor[1][7][8] |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[10] |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[10] |

NFPA 704 Rating:

-

Health: 3 (Short exposure could cause serious temporary or residual injury)[10]

-

Flammability: 3 (Can be ignited under almost all ambient conditions)[10]

-

Instability: 0 (Normally stable)[10]

Safe Handling and Storage Workflow

Proper handling and storage procedures are critical to minimize the risks associated with this compound. The following workflow diagram outlines the key steps for safe management of this chemical in a laboratory setting.

Caption: Workflow for the safe handling and storage of this compound.

Experimental Protocols for Hazard Assessment

4.1. Skin Irritation Testing (Based on OECD Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method is a widely accepted alternative to traditional animal testing for assessing skin irritation.

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the upper layers of human skin.

-

Methodology:

-

The test chemical (this compound) is applied directly to the surface of the skin tissue model.

-

The tissue is incubated with the chemical for a defined period (e.g., 60 minutes).

-

After incubation, the chemical is removed by washing.

-

The viability of the skin cells is then assessed using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by measuring its absorbance.

-

-

Endpoint: The percentage of cell viability relative to a negative control. A reduction in viability below a certain threshold (typically 50%) leads to a classification as a skin irritant.

4.2. Eye Irritation Testing (Based on OECD Guideline 492 - Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

This in vitro test is used to identify substances that are not classified as eye irritants.

-

Test System: A reconstructed human cornea-like epithelium model, which is a non-keratinized, multi-layered cell model that mimics the human corneal epithelium.

-

Methodology:

-

The test chemical is applied to the surface of the corneal tissue model.

-

The tissue is exposed to the chemical for a specific duration.

-

Following exposure, the chemical is washed off, and the tissue is incubated in fresh medium.

-

Cell viability is measured using the MTT assay, similar to the skin irritation test.

-

-

Endpoint: The percentage of cell viability compared to a negative control. If the viability remains above a defined threshold (e.g., 60%), the chemical is considered a non-irritant.

Potential Toxicological Signaling Pathways (Inferred from Styrene)

Specific research on the molecular mechanisms of toxicity for this compound is not currently available. However, data from its structural analog, styrene, can provide insights into potential toxicological pathways. It is important to note that the presence of fluorine atoms can significantly alter the metabolic and toxicological profile of a molecule, and therefore, the following should be considered as a potential, but unconfirmed, mechanism.

Studies on styrene have indicated that its toxicity, particularly neurotoxicity and hepatotoxicity, may involve the following pathways:

-

Oxidative Stress: Styrene exposure has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. This can damage cellular components such as lipids, proteins, and DNA.

-

Inflammasome Activation: Research has linked styrene exposure to the activation of the NLRP3 inflammasome.[11] This multi-protein complex is a key component of the innate immune system and, when activated, leads to the production of pro-inflammatory cytokines such as IL-1β, contributing to inflammation and cell death.[10][11] The activation of the NRF2 antioxidant pathway has been shown to mitigate these effects.[10]

The following diagram illustrates a potential inflammatory pathway that could be relevant to fluorinated styrenes, based on the data from styrene.

Caption: Potential inflammatory pathway based on styrene toxicology data.

First Aid and Emergency Procedures

In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following diagram outlines the recommended first aid measures.

Caption: First aid measures for exposure to this compound.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat or impervious clothing.[11]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate filter cartridge is recommended.[11]

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool containers.[10][11]

-

Fire Hazards: The substance is flammable and vapors may form explosive mixtures with air.[10] Thermal decomposition can produce carbon oxides and hydrogen fluoride.[10]

-

Accidental Release: In case of a spill, evacuate the area and remove all ignition sources.[11] Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[12] Use non-sparking tools and ensure adequate ventilation.[12]

Disposal Considerations

This compound and any contaminated materials should be disposed of as hazardous waste.[12] It should be treated as a halogenated organic waste and sent to a licensed disposal facility, often for incineration.[12] Do not dispose of it down the drain or in regular trash.[12]

Disclaimer: This document is intended as a guide and is based on information available at the time of writing. It is not a substitute for a comprehensive risk assessment, which should be conducted for any specific laboratory procedure involving this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

- 1. styrene.org [styrene.org]

- 2. Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Exposure to polystyrene nanoplastics induces hepatotoxicity involving NRF2-NLRP3 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic Styrene Exposure Causes Oxidative Stress, Neuroinflammation, and Hippocampal Memory Dysfunction via NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. x-cellr8.com [x-cellr8.com]

An In-depth Technical Guide on the Solubility of 2,6-Difluorostyrene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific quantitative solubility data for 2,6-difluorostyrene in common organic solvents. This guide, therefore, provides a qualitative assessment based on chemical principles and presents a generalized experimental protocol for determining solubility.

Introduction

This compound is a fluorinated aromatic compound with applications in polymer chemistry and as a building block in the synthesis of pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation. This technical guide offers insights into the expected solubility of this compound and provides a standardized methodology for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for handling the compound and for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₈H₆F₂[1] |

| Molecular Weight | 140.13 g/mol [1] |

| Appearance | Clear, colorless liquid[2] |

| Density | 1.13 g/mL at 25 °C[3][4][5] |

| Boiling Point | 59 °C / 51 mmHg[3][4][6] |

| Flash Point | 31 °C (87.8 °F) |

| Refractive Index | n20/D 1.499[3][4][5] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted based on its molecular structure. The presence of the benzene ring and the vinyl group imparts a significant non-polar character to the molecule. The two fluorine atoms introduce some polarity, but the overall molecule is expected to be predominantly non-polar.

-

High Solubility: Expected in non-polar and weakly polar aprotic solvents.

-

Aromatic Hydrocarbons: Toluene

-

Aliphatic Hydrocarbons: Hexane

-

Ethers: Tetrahydrofuran (THF)

-

Esters: Ethyl acetate

-

-

Moderate Solubility: Expected in polar aprotic solvents.

-

Amides: N,N-Dimethylformamide (DMF)

-

Sulfoxides: Dimethyl sulfoxide (DMSO)

-

Nitriles: Acetonitrile

-

-

Low Solubility: Expected in polar protic solvents due to their strong hydrogen-bonding networks.

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Generalized Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for the visual determination of the solubility of a liquid compound like this compound.

4.1. Materials

-

This compound

-

Selected organic solvents (e.g., THF, DMF, DMSO, acetonitrile, methanol, ethanol, isopropanol, toluene, hexane, ethyl acetate)

-

Calibrated volumetric flasks or vials (e.g., 5 mL)

-

Calibrated positive displacement micropipettes

-

Vortex mixer

-

Analytical balance (for gravimetric method)

-

Constant temperature bath

4.2. Procedure

-

Solvent Preparation: Dispense a precise volume (e.g., 2.0 mL) of the test solvent into a clean, dry vial.

-

Temperature Equilibration: Place the vial in a constant temperature bath (e.g., 25 °C) and allow it to equilibrate.

-

Incremental Solute Addition: Add a small, known volume (e.g., 10 µL) of this compound to the solvent.

-

Mixing: Cap the vial and vortex for 1-2 minutes to ensure thorough mixing.

-

Observation: Visually inspect the solution for any signs of insolubility (e.g., cloudiness, phase separation, or the presence of undissolved droplets).

-

Titration to Saturation: Continue adding small increments of this compound, with thorough mixing and observation after each addition, until a persistent state of insolubility is observed.

-

Quantification: Record the total volume of this compound added to reach the saturation point.

-

Calculation: Calculate the solubility in terms of volume per volume (mL/mL). If the density of this compound is used, the solubility can be expressed in grams per milliliter (g/mL).

-

Replication: Repeat the experiment for each solvent to ensure the reproducibility of the results.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. This compound | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. This compound, CAS No. 207226-37-7 - iChemical [ichemical.com]

- 4. This compound CAS#: 207226-37-7 [m.chemicalbook.com]

- 5. This compound CAS#: 207226-37-7 [chemicalbook.com]

- 6. This compound | 207226-37-7 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of 2,6-Difluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are a significant class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. The incorporation of fluorine atoms into a polymer backbone can dramatically alter its physicochemical characteristics. 2,6-Difluorostyrene is a fluorinated monomer that, upon polymerization, yields poly(this compound), a polymer with enhanced thermal stability and a high softening point. The ortho-positioning of the two fluorine atoms introduces significant steric hindrance, which can influence polymerization rates compared to unsubstituted styrene.[1] These properties make poly(this compound) and its copolymers promising candidates for advanced applications in fields requiring robust materials, such as aerospace, electronics, and specialty coatings.[1]

This document provides detailed protocols for the synthesis of poly(this compound) via conventional free radical polymerization, a versatile and widely used method for polymer synthesis.

Principle of Free Radical Polymerization